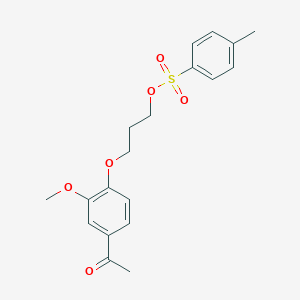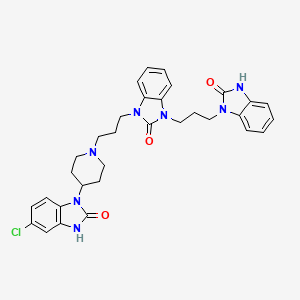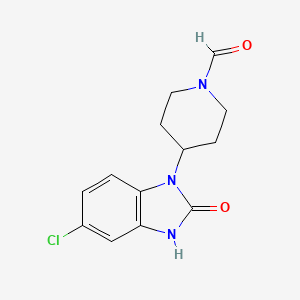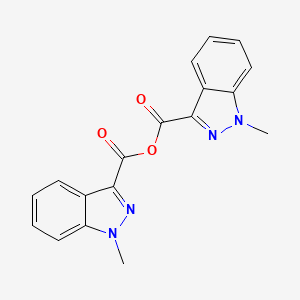
1-Methyl-1H-indazole-3-carboxylic Anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indazole-3-carboxylic Anhydride is a chemical compound with the molecular formula C18H14N4O3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of 1-Methyl-1H-indazole-3-carboxylic Anhydride and its derivatives is a topic of ongoing research . These compounds are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-indazole-3-carboxylic Anhydride consists of a 1H-indazole ring attached to a carboxylic anhydride group . The molecular weight of the compound is 334.3 g/mol . The compound has a complex structure with a high degree of atomic displacement .Physical And Chemical Properties Analysis
1-Methyl-1H-indazole-3-carboxylic Anhydride has a molecular weight of 334.3 g/mol . It has a topological polar surface area of 79 Ų and a complexity of 496 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
Granisetron Impurity 1 is used as a reference standard in laboratory tests prescribed in the European Pharmacopoeia . It serves as a benchmark to ensure the quality and purity of pharmaceutical products, particularly in the quality control of Granisetron, an antiemetic medication.
Analytical Method Development
This compound is instrumental in the development of novel stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and characterize impurities in drug substances . These methods are crucial for ensuring the safety and efficacy of medications.
Degradation Studies
Granisetron Impurity 1 is used in forced degradation studies to understand the stability of Granisetron under various stress conditions, such as thermal, oxidative, and photolytic degradation . This helps in predicting the shelf life and storage conditions of the drug.
Impurity Characterization
The compound is used to characterize oxidative degradation impurities in Granisetron, which is essential for regulatory submissions and approval processes. Techniques like LC-MS/MS, IR, and NMR are employed for this purpose .
Material Safety Analysis
Granisetron Impurity 1 is handled according to good occupational hygiene and safety practices. It is used to assess the safety profile of materials and to take precautions to avoid exposure during research and development activities .
Organic Synthesis
As an important raw material and intermediate, this compound is used in organic synthesis. It plays a role in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and dyestuff industries .
Pharmaceutical Adjuvants
It is also utilized as a pharmaceutical adjuvant, which is a substance that enhances the properties of a drug, such as its solubility or stability. This can improve the drug’s effectiveness and patient experience .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Granisetron Impurity 1, also known as 1-Methyl-1H-indazole-3-carboxylic Anhydride or 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride, primarily targets the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .
Mode of Action
Granisetron Impurity 1 acts as a potent and selective antagonist of the serotonin 5-HT3 receptors . It binds to these receptors with high affinity, blocking the influx of sodium and calcium ions that occurs upon serotonin binding . This blockade inhibits the initiation of the vomiting reflex triggered by certain chemotherapeutic agents .
Biochemical Pathways
The primary biochemical pathway affected by Granisetron Impurity 1 is the serotonergic pathway . By blocking the 5-HT3 receptors, it prevents the activation of this pathway by serotonin, thereby inhibiting the vomiting reflex .
Result of Action
The primary result of Granisetron Impurity 1’s action is the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative conditions . By blocking the 5-HT3 receptors, it inhibits the vomiting reflex, thereby improving the quality of life for patients undergoing these treatments .
Propiedades
IUPAC Name |
(1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-21-13-9-5-3-7-11(13)15(19-21)17(23)25-18(24)16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKUAYVKUKAIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC(=O)C3=NN(C4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363173-34-5 |
Source


|
| Record name | 1-Methyl-1H-indazole-3-carboxylic acid anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB6SY68V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

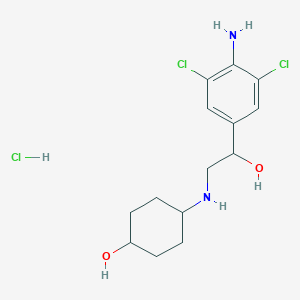
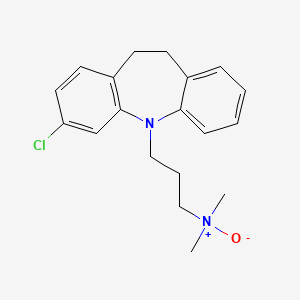
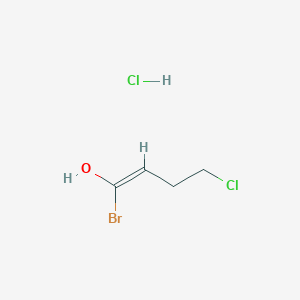
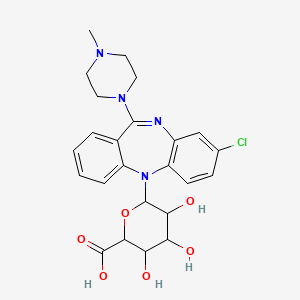
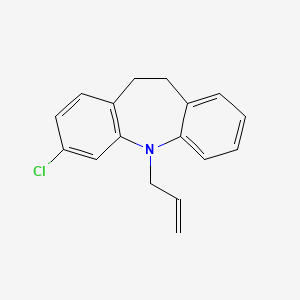
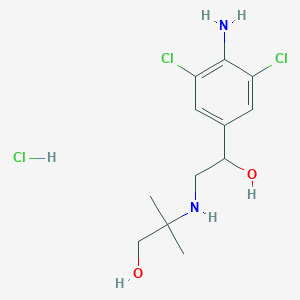
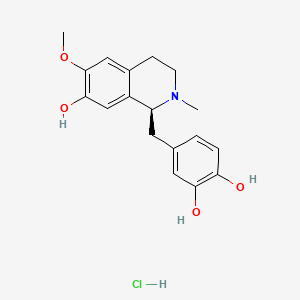
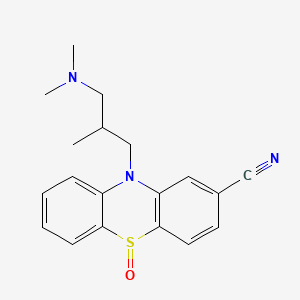
![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)

